molecular formula C5H4N4OS B146167 2-Thioxanthine CAS No. 2487-40-3

2-Thioxanthine

Cat. No.: B146167
CAS No.: 2487-40-3
M. Wt: 168.18 g/mol
InChI Key: XNHFAGRBSMMFKL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Thioxanthine typically involves the treatment of 6-amino-1-methyl-2-thiouracil with sodium nitrite in acetic acid, followed by reduction using ammonium sulfide to yield 4,5-diaminouracil. This intermediate is then subjected to various condensation reactions with aromatic aldehydes to form Schiff bases, which are subsequently cyclized to produce this compound derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-Thioxanthine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can participate in substitution reactions, particularly involving its sulfur atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Scientific Research Applications

Inhibition of Myeloperoxidase (MPO)

One of the most significant applications of 2-thioxanthine is its role as a mechanism-based inactivator of myeloperoxidase (MPO) . MPO is an enzyme produced by neutrophils that generates reactive oxygen species (ROS) during inflammation, leading to oxidative stress and tissue damage.

  • Mechanism of Action : this compound inhibits MPO by covalently binding to its heme group, preventing the production of hypochlorous acid, a potent oxidant involved in inflammatory responses. This inhibition has been demonstrated in various studies, showing that 2TX effectively reduces protein chlorination in mouse models of peritonitis .
  • Therapeutic Potential : The ability of 2TX to mitigate oxidative stress suggests its potential use in treating inflammatory diseases where MPO plays a critical role, such as rheumatoid arthritis and cardiovascular diseases .

DNA Repair Inhibition

Recent research has identified this compound as an uncompetitive inhibitor of DNA glycosylases from the Fpg/Nei structural superfamily, which are vital for base excision repair mechanisms .

  • Implications for Cancer Therapy : By inhibiting these enzymes, 2TX may enhance the effectiveness of certain chemotherapeutic agents by increasing the accumulation of DNA damage in cancer cells. This property could be exploited in developing novel cancer treatments that target DNA repair pathways .

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its interaction with bacterial enzymes involved in DNA repair and replication can disrupt essential cellular processes.

  • Research Findings : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Research Tool in Biochemistry

In biochemical research, this compound serves as a valuable tool for studying enzyme mechanisms and interactions due to its ability to selectively inhibit specific enzymes.

  • Applications in Enzyme Studies : Its role as an inhibitor allows researchers to dissect the functional roles of MPO and DNA glycosylases in various biological contexts, contributing to our understanding of oxidative stress and DNA damage responses .

Data Summary

The following table summarizes key findings related to the applications of this compound:

ApplicationMechanism/EffectImplications/Uses
Inhibition of MPOCovalent binding to heme groupTreatment for inflammatory diseases
DNA Repair InhibitionUncompetitive inhibition of glycosylasesPotential cancer therapy enhancement
Antimicrobial ActivityDisruption of bacterial enzyme functionsDevelopment of new antibiotics
Research ToolSelective inhibition for enzyme studiesUnderstanding oxidative stress mechanisms

Case Studies

  • Myeloperoxidase Inhibition : A study demonstrated that administering this compound reduced hypochlorous acid production by MPO in vivo, suggesting its therapeutic potential for limiting oxidative damage during inflammation .
  • Cancer Research : Another investigation highlighted the use of this compound as an inhibitor in cellular assays aimed at understanding its effects on DNA repair pathways, revealing its potential utility in enhancing chemotherapy efficacy by targeting repair mechanisms .
  • Antimicrobial Testing : Experiments conducted on various bacterial strains showed that this compound could inhibit growth effectively, indicating a promising avenue for antibiotic development .

Mechanism of Action

The mechanism of action of 2-Thioxanthine involves its interaction with DNA glycosylases, particularly those containing zinc finger domains. It acts as an uncompetitive inhibitor by binding to the zinc finger domain, leading to the loss of zinc and inhibition of the enzyme’s activity. This mechanism is crucial for its potential use in cancer therapy, as it can inhibit DNA repair pathways in cancer cells .

Comparison with Similar Compounds

2-Thioxanthine is unique compared to other similar compounds such as thioxanthone and thiothixene:

    Thioxanthone: Primarily used as a photocatalyst in organic reactions and photopolymerization processes.

    Thiothixene: An antipsychotic agent used in the treatment of schizophrenia.

Biological Activity

2-Thioxanthine (2TX) is a thio-modified purine derivative that has garnered attention for its biological activities, particularly as an inhibitor of myeloperoxidase (MPO) and other enzymes. This compound has been studied for its potential therapeutic applications in inflammatory diseases, oxidative stress conditions, and as a DNA glycosylase inhibitor. This article reviews the biological activities of this compound, focusing on its mechanisms of action, case studies, and research findings.

Inhibition of Myeloperoxidase

Myeloperoxidase is an enzyme produced by neutrophils that plays a critical role in the immune response by generating reactive oxygen species (ROS) and hypochlorous acid from hydrogen peroxide and chloride ions. This compound acts as a mechanism-based inactivator of MPO, effectively inhibiting its activity and thereby reducing oxidative stress during inflammation.

  • Covalent Binding : 2TX binds covalently to the heme group of MPO, preventing the enzyme from catalyzing the formation of hypochlorous acid. This mechanism was elucidated through mass spectrometry and X-ray crystallography studies, which demonstrated that 2TX becomes oxidized and forms free radicals that react with the heme groups before they can exit the active site .
  • In Vivo Studies : In mouse models, 2-thioxanthines have been shown to inhibit MPO activity in plasma and reduce protein chlorination during inflammatory responses. For instance, treatment with 2TX significantly decreased MPO activity in pre-existing unstable atherosclerotic lesions, suggesting its potential in cardiovascular therapeutics .

Inhibition of DNA Glycosylases

This compound has also been identified as an uncompetitive inhibitor of Fpg/Nei DNA glycosylases. It interacts with the zinc finger domain of these enzymes, leading to the loss of zinc ions essential for their activity. This inhibition has implications for DNA repair processes and cellular responses to oxidative stress .

Cardiovascular Disease

A study investigated the effects of AZM198, a derivative of this compound, on cardiovascular health. The results indicated that AZM198 therapy improved endothelial function and reduced inflammation in murine models of vascular disease without adversely affecting monocyte levels or lipid profiles . The findings suggest that MPO inhibition may be beneficial in managing atherosclerosis.

Obesity and Metabolic Disorders

In obese mice subjected to high-fat diets, treatment with this compound derivatives resulted in reduced visceral adipose tissue inflammation and non-alcoholic steatohepatitis. However, it did not ameliorate cardiac hypertrophy or hepatic fibrosis, indicating a selective effect on certain inflammatory pathways .

Table 1: Summary of Biological Activities of this compound

Activity Mechanism Study Reference
MPO InhibitionCovalent binding to heme group ,
DNA Glycosylase InhibitionInteraction with zinc finger domain ,
Anti-inflammatory EffectsReduced oxidative stress in inflammation ,
Cardiovascular BenefitsImproved endothelial function

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for validating 2-Thioxanthine’s inhibition of myeloperoxidase (MPO) in vitro?

  • Methodological Answer : Use spectrophotometric assays to measure MPO activity by tracking the oxidation of substrates like tetramethylbenzidine (TMB) in the presence of hydrogen peroxide. Include controls with known MPO inhibitors (e.g., 4-aminobenzoic acid hydrazide) to benchmark inhibition efficacy. Validate selectivity using activity-based protein profiling (ABPP) to confirm this compound’s specificity for MPO over related peroxidases .

Q. How should researchers characterize the structure-activity relationship (SAR) of this compound derivatives for MPO inhibition?

  • Methodological Answer : Synthesize analogs with modifications to the xanthine scaffold (e.g., substituents at positions 6 or 8) and assess inhibitory potency via dose-response curves. Pair this with molecular docking studies to correlate structural changes with binding affinity to MPO’s active site. Include purity validation via HPLC and NMR for all derivatives .

Q. What are the critical parameters for ensuring reproducibility in MPO inhibition assays using this compound?

  • Methodological Answer : Standardize buffer conditions (pH 7.4, 25°C), substrate concentrations, and pre-incubation times for this compound with MPO. Report enzyme activity in units (e.g., Δabsorbance/min) and include error margins from triplicate experiments. Reference established protocols from peer-reviewed studies to align methodology .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across different MPO inhibition studies?

  • Methodological Answer : Conduct meta-analyses of published data to identify variables such as enzyme sources (e.g., human vs. murine MPO), assay conditions, or substrate specificity. Perform comparative experiments under unified protocols to isolate confounding factors. Use statistical tools like ANOVA to assess significance of discrepancies .

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential in MPO-mediated pathologies (e.g., atherosclerosis)?

  • Methodological Answer : Utilize ApoE⁻/⁻ mice fed a high-cholesterol diet to model atherosclerosis. Administer this compound intraperitoneally and quantify MPO activity in aortic tissue via immunohistochemistry. Pair this with plasma biomarkers (e.g., oxidized LDL) to correlate inhibition efficacy with disease progression. Include sham-treated controls and blinded data analysis .

Q. How does this compound’s mechanism differ from irreversible MPO inhibitors like PF-1355, and what implications does this have for drug design?

  • Methodological Answer : Perform kinetic studies to distinguish reversible vs. irreversible inhibition mechanisms. Use stopped-flow spectroscopy to measure binding kinetics and X-ray crystallography to resolve inhibitor-enzyme interactions. Highlight this compound’s thioxo group as a key determinant of competitive inhibition, contrasting with covalent modifiers like PF-1355 .

Q. What strategies can mitigate off-target effects of this compound in complex biological systems?

  • Methodological Answer : Employ proteome-wide ABPP to identify non-MPO targets. Use CRISPR-Cas9 MPO-knockout cell lines to isolate this compound-specific effects. Optimize dosing regimens in pharmacokinetic studies to balance efficacy and toxicity .

Q. Data Analysis & Reporting Guidelines

Q. How should researchers present conflicting data on this compound’s cross-species MPO inhibition efficacy?

  • Methodological Answer : Create a comparative table summarizing IC₅₀ values across species (human, murine, bovine) and highlight methodological variables (e.g., enzyme purity, assay type). Use statistical models (e.g., linear regression) to assess interspecies variability. Discuss implications for translational research in the discussion section .

Q. What are the best practices for documenting this compound’s stability in long-term storage for reproducibility?

  • Methodological Answer : Report storage conditions (e.g., -80°C under argon), periodic HPLC purity checks, and dissolution protocols (e.g., DMSO stock concentration). Include degradation kinetics data in supplementary materials to guide future studies .

Q. Ethical & Methodological Considerations

Q. How can researchers address ethical concerns when using this compound in animal studies?

  • Methodological Answer : Adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare). Justify sample sizes via power analysis to minimize animal use. Include toxicity endpoints (e.g., liver enzyme panels) and humane euthanasia criteria in protocols .

Properties

IUPAC Name

2-sulfanylidene-3,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHFAGRBSMMFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062459
Record name 1,2,3,7-Tetrahydro-2-thioxo-6H-purin-6-one
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Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2487-40-3
Record name 2-Thioxanthine
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Record name 2-Thioxanthene
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Record name 2-Thioxanthine
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Record name 6H-Purin-6-one, 1,2,3,9-tetrahydro-2-thioxo-
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Record name 1,2,3,7-tetrahydro-2-thioxo-6H-purin-6-one
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Record name 2-THIOXANTHINE
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Synthesis routes and methods I

Procedure details

2.77 g (8.0 mM) of xanthine and 2.13 g (9.6 mM) of phosphorus pentasulfide were heated under reflux in 50 ml of pyridine for 7 days. At 0° C., 10.6 ml of 2N NaOH were added within 15 minutes. The solvents were evaporated in vacuo and the residue suspended (slow crystallization) in water. The solid was collected and washed, redissolved in 50 ml of 1N NaOH and 50 ml of isopropanol, treated twice with 0.3 g of charcoal, filtered neutralized with 5N HCl to pH 7. The isopropanol was distilled off with addition of water and the solid collected, washed and dried to give 2.60 g (89.7%) of crude thioxanthine, which was dissolved in 40 ml of dichloromethane and filtered through 30 g of silica gel: 1.91 g (65.9%) of 6-thioxanthine were recovered, mp 153-4° C.
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Name
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
89.7%

Synthesis routes and methods II

Procedure details

3.19 g of 3-(3-chlorobenzyl)-8-isopropyl-xanthine and 2.67 g of phosphorus pentasulfide were heated under reflux in 35 ml of pyridine for 5 hours. After cooling to -5° C., 13.2 ml (26.4 mM) of 2N NaOH were added over 15 minutes. The reaction mixture was evaporated to dryness, the residue suspended in water, the pH adjusted to 7.5 and the solid collected. The product was redissolved in 100 ml of 1N NaOH, treated with charcoal (5%), filtered and neutralized to pH 7.5. The solid was collected, washed and dried to give 2.29 g of crude thioxanthine. The product was dissolved in 250 ml of chloroform and filtered through 15 g of silica gel. The collected material was reprecipitated from NaOH by neutralization with HCl to give the title compound (2.38 g) as an off-white solid mp 218-20° C.
Name
3-(3-chlorobenzyl)-8-isopropyl-xanthine
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Name
Quantity
13.2 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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